molecular formula C33H41KN6O7S2 B12381191 Sulfo-cyanine3 azide (potassium)

Sulfo-cyanine3 azide (potassium)

Cat. No.: B12381191
M. Wt: 736.9 g/mol
InChI Key: FJMHJDVEKDLIGG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-cyanine3 azide (potassium) is synthesized through a series of chemical reactions involving the introduction of an azide group into the cyanine dye structure. The synthesis typically involves the following steps:

    Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the formation of the polymethine bridge between the indolenine groups.

    Introduction of the Azide Group: The azide group is introduced into the cyanine dye structure through a nucleophilic substitution reaction.

Industrial Production Methods

The industrial production of sulfo-cyanine3 azide (potassium) involves scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is then purified and formulated into a stable salt form to ensure its stability and biological activity .

Chemical Reactions Analysis

Types of Reactions

Sulfo-cyanine3 azide (potassium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fused tricyclic heterocycles and other complex molecular structures that are useful in various scientific applications .

Scientific Research Applications

Mechanism of Action

Sulfo-cyanine3 azide (potassium) exerts its effects through its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ring strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions allow the compound to form stable covalent bonds with alkyne-containing molecules, enabling the synthesis of complex molecular structures and the labeling of biomolecules . The molecular targets and pathways involved in these reactions include the azide and alkyne functional groups, which undergo cycloaddition to form triazole rings .

Properties

Molecular Formula

C33H41KN6O7S2

Molecular Weight

736.9 g/mol

IUPAC Name

potassium;(2E)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C33H42N6O7S2.K/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34;/h9,11-12,14-17,21-22H,6-8,10,13,18-20H2,1-5H3,(H2-,35,40,41,42,43,44,45,46);/q;+1/p-1

InChI Key

FJMHJDVEKDLIGG-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

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